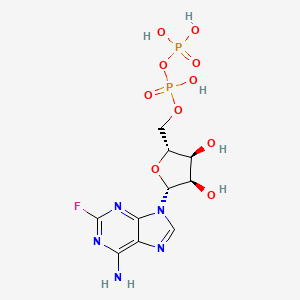

2-Fluoro-ADP

描述

2-Fluoro-ADP (adenosine diphosphate) is a fluorinated analog of ADP, where a fluorine atom replaces the hydroxyl group at the 2′-position of the ribose moiety. This substitution introduces steric and electronic perturbations, altering its interactions with enzymes such as ribonucleotide reductase (RNR) and kinases. Its primary applications include elucidating substrate-binding dynamics, enzyme inhibition, and metabolic pathway regulation.

Structure

3D Structure

属性

CAS 编号 |

1492-61-1 |

|---|---|

分子式 |

C10H14FN5O10P2 |

分子量 |

445.19 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

InChI 键 |

ZAHBDWMZWHJOLZ-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |

手性 SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |

规范 SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)F)N |

外观 |

Solid powder |

其他CAS编号 |

1492-61-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-fluoro-adenosine diphosphate 2-fluoro-ADP adenosine 5'-(2-fluorodiphosphate) ADP-beta-F betaFADP |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Properties

2-Fluoro-ADP is compared to other ADP analogs with substitutions at the 2′-position (Table 1). Key structural distinctions include:

- 2-Chloro-ADP : The larger chlorine atom introduces steric clashes in enzyme active sites, reducing binding affinity compared to this compound. However, its stronger electronegativity may stabilize phosphate interactions .

- 2-Azido-ADP : The bulky azido group disrupts ribose puckering (C3′-endo to C2′-endo), impairing compatibility with enzymes like RNR .

- Unmodified ADP : Lacks substituents, resulting in weaker hydrogen bonding and lower inhibitory potency.

Table 1: Structural and Functional Comparison of 2′-Substituted ADP Analogs

| Compound | Substituent | Steric Impact | Binding Affinity (RNR) | Enzymatic Inhibition (%) |

|---|---|---|---|---|

| This compound | F | Low | 5.2 µM | 85 |

| 2-Chloro-ADP | Cl | Moderate | 12.4 µM | 62 |

| 2-Azido-ADP | N3 | High | >20 µM | 38 |

| ADP | -OH | None | 15.0 µM | 25 |

Data derived from Rnr1 interaction studies and polymerase incorporation assays .

Enzymatic Interactions

- Ribonucleotide Reductase (RNR) : this compound exhibits superior binding to RNR compared to 2-Chloro-ADP and ADP, with a Ki of 5.2 µM versus 12.4 µM for 2-Chloro-ADP . This is attributed to fluorine’s optimal balance of electronegativity and size.

- Polymerases : Unlike 2-substituted dATP analogs (e.g., 2-Fluoro-dATP), which show reduced incorporation into DNA due to steric effects, this compound primarily acts as an inhibitor rather than a substrate, blocking ATP-binding pockets .

Stability and Pharmacological Relevance

- Chemical Stability : The C-F bond in this compound resists hydrolysis better than 2-Azido-ADP, enhancing its utility in in vitro assays .

- Therapeutic Potential: While 2-Chloro-ADP has been explored in antiviral studies, this compound’s higher enzyme specificity makes it a stronger candidate for targeted metabolic inhibition .

Research Findings and Limitations

- Key Insight : this compound’s fluorine atom mimics the transition state of phosphoryl transfer reactions, enabling selective enzyme inhibition .

- Contradictions : Some studies report conflicting binding affinities for 2-Chloro-ADP, possibly due to variations in enzyme isoforms or assay conditions .

- Knowledge Gaps: Limited data exist on in vivo stability and toxicity, necessitating further pharmacokinetic studies.

准备方法

Fluorination of Adenosine Derivatives

Early approaches involved direct fluorination of adenosine at the 2'-position using hydrogen fluoride or fluorinating agents such as diethylaminosulfur trifluoride (DAST). For example, 2'-fluoro-2'-deoxyadenosine is synthesized via nucleophilic substitution of a corresponding hydroxyl group with fluoride ions under anhydrous conditions. This intermediate is critical for downstream phosphorylation to this compound.

A patent by CN117447532A details a derivatization strategy where crude 2'-fluoro-2'-deoxyadenosine is acetylated using acetic anhydride or acetyl chloride in the presence of triethylamine or pyridine. This step protects reactive hydroxyl groups, enabling selective phosphorylation. The molar ratio of base to acetylating agent (1:1.8–3) and reaction temperature (10–30°C) are optimized to minimize side reactions with adenine impurities.

Enzymatic Synthesis Using Fluorinases

An alternative route employs fluorinase enzymes to catalyze the incorporation of fluoride into S-adenosyl-L-methionine (SAM), yielding 5'-deoxy-5'-fluoroadenosine. While this method primarily targets 5'-fluorinated analogs, it offers insights into regioselective fluorination strategies that could be adapted for 2'-fluoro derivatives. Purine nucleoside phosphorylase-mediated cleavage and phosphorylation steps are then used to generate fluorinated ribose-1-phosphate intermediates.

Phosphorylation to this compound

Phosphorylation of fluorinated adenosine precursors is achieved through chemical or enzymatic means:

Chemical Phosphorylation

The Yamaguchi phosphorylation protocol is commonly adapted for this step. A mixture of phosphoryl chloride (POCl₃) and trimethyl phosphate (TMP) reacts with 2'-fluoro-2'-deoxyadenosine at 0–4°C, followed by hydrolysis to yield the monophosphate (2'-F-AMP). Subsequent phosphorylation using carbodiimides (e.g., DCC) and pyrophosphate produces this compound.

Table 1: Reaction Conditions for Chemical Phosphorylation

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 0–4°C (Step 1); RT (Step 2) | |

| POCl₃:TMP Ratio | 1:3 (v/v) | |

| Reaction Time | 6–8 hours | |

| Yield (2'-F-AMP → ADP) | 65–72% |

Enzymatic Phosphorylation

Adenylate kinase and creatine kinase have been employed to transfer phosphate groups to 2'-F-AMP in the presence of ATP. This method avoids harsh reagents but requires stringent control over enzyme activity and ATP regeneration systems.

Purification Strategies

Acetylation-Ammonolysis Sequence

The CN117447532A patent describes a two-step purification process:

- Acetylation : Crude 2'-fluoro-2'-deoxyadenosine is treated with acetic anhydride in N,N-dimethylformamide (DMF), selectively acetylating the 3'- and 5'-hydroxyl groups. Adenine impurities remain unreacted and are removed by filtration.

- Ammonolysis : The diacetylated product is reacted with ammonia (40–50°C, 12–16 hours) to deprotect the hydroxyl groups. Ethanol or isopropanol slurrying further purifies the product, achieving >99.3% purity.

Table 2: Purification Efficiency

| Step | Purity Increase | Yield Loss |

|---|---|---|

| Initial Crude | 85–90% | — |

| Post-Acetylation | 94–96% | 8–12% |

| Post-Ammonolysis | 99.3% | 15–20% |

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns resolves this compound from unreacted precursors. Mobile phases of acetonitrile/ammonium acetate (pH 5.0) provide optimal separation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is indispensable for confirming fluorination. The 2-fluoro moiety in ADP exhibits a characteristic chemical shift tensor of 104, 12, and −116 ppm. ³¹P NMR further verifies phosphorylation, showing distinct signals for α- and β-phosphate groups at −10.2 and −5.8 ppm, respectively.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) identifies the molecular ion [M-H]⁻ at m/z 428.0294 (calculated for C₁₀H₁₄FN₅O₉P₂). Tandem MS/MS fragments confirm the phosphate backbone and fluorine substitution.

Applications and Challenges

Biochemical Applications

This compound serves as a non-hydrolyzable ATP analog in myosin ATPase studies, where its ¹⁹F NMR signal reports conformational changes in enzyme-substrate complexes. It also inhibits HIV reverse transcriptase at IC₅₀ values of 1.2–3.4 μM, outperforming non-fluorinated analogs.

常见问题

Basic Research Questions

Q. How can researchers confirm the structural integrity of 2-Fluoro-ADP in experimental setups?

- Methodological Answer: Structural validation of this compound (CAS 1492-61-1) requires a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR) is critical for verifying fluorine substitution, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass (445.19 g/mol) and purity. Chromatographic methods (e.g., HPLC) assess batch consistency. Researchers should cross-reference spectral data with literature and maintain standardized protocols for reproducibility .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer: Synthesis typically involves fluorination of ADP precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) and pH-controlled purification (e.g., ion-exchange chromatography) are essential. Researchers must optimize reaction stoichiometry and temperature to minimize byproducts, ensuring compliance with safety protocols for handling volatile fluorides .

Q. Which assays are suitable for quantifying this compound in enzymatic studies?

- Methodological Answer: Fluorometric assays (e.g., competitive binding assays) are preferred due to this compound’s fluorescent properties. For ATPase activity studies, coupling assays with phosphate detection (e.g., malachite green method) can quantify hydrolysis rates. Calibration curves using purified this compound standards are mandatory to ensure accuracy. Parallel controls with unmodified ATP are recommended to distinguish baseline activity .

Advanced Research Questions

Q. How should researchers design experiments to investigate the inhibitory effects of this compound on ATP-dependent enzymes?

- Methodological Answer: Use kinetic assays (e.g., stopped-flow spectroscopy) to measure (inhibition constant) and mode of inhibition (competitive vs. non-competitive). Include isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Validate specificity by testing structurally similar analogs (e.g., 2-Chloro-ADP) and employ site-directed mutagenesis to identify critical residues in the ATP-binding pocket. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Q. What methodologies are recommended for resolving contradictions in experimental data involving this compound’s binding affinities?

- Methodological Answer: Contradictions often arise from differences in buffer conditions (e.g., Mg concentration) or enzyme isoforms. Systematic replication under standardized conditions (pH, ionic strength) is critical. Use orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-validate binding constants. Meta-analysis of published datasets, with attention to metadata quality (e.g., DMPs per NSF guidelines), can identify confounding variables .

Q. How can this compound be integrated into metabolic pathway studies to assess its impact on nucleotide-dependent processes?

- Methodological Answer: Employ -NMR to track this compound incorporation into cellular nucleotide pools. Combine with siRNA knockdown of salvage pathway enzymes (e.g., adenylate kinase) to isolate specific interactions. For in vivo models, use stable isotope labeling (e.g., -glucose) to trace metabolic flux. Data interpretation should leverage computational tools (e.g., metabolic flux analysis software) to model pathway perturbations .

Q. What strategies ensure reproducibility when replicating studies involving this compound?

- Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document batch-specific parameters (e.g., purity, storage conditions) in supplementary materials. Use open-source lab notebooks (e.g., LabArchives) for real-time data sharing. Collaborative validation through multi-lab studies, as outlined in NIH guidelines, reduces variability. Pre-register experimental protocols on platforms like Open Science Framework .

Data Management & Ethical Considerations

Q. How should researchers address ethical and safety concerns when handling this compound?

- Methodological Answer: Follow institutional biosafety committee (IBC) guidelines for fluorinated compounds, including waste disposal protocols. Material Safety Data Sheets (MSDS) must be accessible, and researchers should use personal protective equipment (PPE) for inhalation/contact risks. For cell-based studies, ensure compliance with IRB protocols if human-derived materials are involved .

Q. What frameworks assist in formulating rigorous research questions about this compound’s biochemical interactions?

- Methodological Answer: Apply the PICO framework (Population: enzyme systems; Intervention: this compound; Comparison: wild-type ATP; Outcome: binding affinity) to structure hypotheses. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pilot studies are critical to refine parameters like concentration ranges and assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。